5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid
CAS No.: 21732-99-0
Cat. No.: VC2796382
Molecular Formula: C3H2N4O4
Molecular Weight: 158.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21732-99-0 |
|---|---|
| Molecular Formula | C3H2N4O4 |
| Molecular Weight | 158.07 g/mol |
| IUPAC Name | 5-nitro-1H-1,2,4-triazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C3H2N4O4/c8-2(9)1-4-3(6-5-1)7(10)11/h(H,8,9)(H,4,5,6) |
| Standard InChI Key | GCVZEDOKZHWNLP-UHFFFAOYSA-N |
| SMILES | C1(=NNC(=N1)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1(=NNC(=N1)[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identity and Structural Properties
5-Nitro-1H- triazole-3-carboxylic acid belongs to the triazole family, a class of compounds known for their diverse biological activities. The compound features a five-membered ring with three nitrogen atoms in a 1,2,4-arrangement, functionalized with a nitro group at position 5 and a carboxylic acid group at position 3.
Basic Identification Parameters
The compound is characterized by the following identification parameters:
| Parameter | Value |
|---|---|
| CAS Number | 21732-99-0 |
| Molecular Formula | C₃H₂N₄O₄ |
| Molecular Weight | 158.07 g/mol |
| IUPAC Name | 5-nitro-1H-1,2,4-triazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C3H2N4O4/c8-2(9)1-4-3(6-5-1)7(10)11/h(H,8,9)(H,4,5,6) |
| Standard InChIKey | GCVZEDOKZHWNLP-UHFFFAOYSA-N |
| SMILES | C1(=NNC(=N1)N+[O-])C(=O)O |
| European Community (EC) Number | 851-634-7 |
The structure consists of a triazole ring with a nitro group at the 5-position and a carboxylic acid moiety at the 3-position, giving the compound its distinct chemical and biological properties .
Structural Characteristics
The triazole ring in this compound demonstrates significant electron delocalization, contributing to its aromatic character. The presence of the nitro group, known for its strong electron-withdrawing properties, significantly influences the electronic distribution within the molecule. This electronic arrangement affects the compound's reactivity, particularly at the N-H position of the triazole ring, making it more acidic than typical heterocyclic compounds .
The carboxylic acid group at position 3 provides additional functionality, enabling the compound to participate in various chemical reactions including esterification, amidation, and salt formation. The presence of both acidic (carboxylic acid) and basic (nitrogen atoms in the triazole ring) sites contributes to its amphoteric character.
Physical and Chemical Properties
The physical and chemical properties of 5-Nitro-1H- triazole-3-carboxylic acid significantly influence its behavior in various applications and its handling requirements.
Chemical Reactivity
The reactivity of 5-Nitro-1H- triazole-3-carboxylic acid is characterized by:
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Acid-base behavior: The carboxylic acid group can readily participate in acid-base reactions, forming salts with various bases.
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Esterification potential: The carboxylic acid functionality can undergo esterification reactions with alcohols, similar to the methyl esterification observed with related triazole carboxylic acids .
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Potential for nucleophilic substitution: The nitro group can serve as a leaving group in nucleophilic aromatic substitution reactions under appropriate conditions.
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Ring tautomerism: Like other 1,2,4-triazoles, this compound can exhibit annular prototropic tautomerism, where the hydrogen atom can migrate between different nitrogen atoms in the triazole ring .
Applications and Research Significance
Pharmaceutical Applications
The triazole family of compounds, to which 5-Nitro-1H- triazole-3-carboxylic acid belongs, has demonstrated significant pharmaceutical relevance:
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Potential as an intermediate in the synthesis of biologically active compounds, particularly those targeting antimicrobial, antifungal, and antiviral applications.
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Possible use as a building block in medicinal chemistry for developing compounds with improved pharmacokinetic properties, as triazoles often enhance metabolic stability and water solubility of drug candidates .
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Potential applications in the development of enzyme inhibitors, given the known capacity of nitro-substituted heterocycles to interact with specific enzyme active sites .
Materials Science Applications
Beyond pharmaceutical applications, nitro-triazole compounds have shown promise in materials science:
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Potential use in the development of energetic materials due to the high nitrogen content and nitro functionality .
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Possible applications in coordination chemistry, as triazole carboxylates can act as ligands for various metal ions, creating complexes with interesting structural and functional properties .
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Potential utility in polymer chemistry as monomers or modifiers that introduce specific properties to polymeric materials.
Current Research Trends and Future Directions
Structural Studies
Research into the structural characteristics of triazole compounds has revealed important insights that may apply to 5-Nitro-1H- triazole-3-carboxylic acid:
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X-ray crystallographic studies of similar triazole derivatives have shown that the molecular conformation is influenced by both intra- and intermolecular contacts, with extensive N-H···N/O and C-H···O/N networks forming in crystal structures .
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The sensitivity of the N2–N1–C5 fragment of the triazole ring to substitution suggests that the nitro group at position 5 may significantly influence the molecular geometry and crystal packing of 5-Nitro-1H- triazole-3-carboxylic acid .
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Potential for π···π stacking interactions between triazole rings in the crystal structure, which could impact the physical properties of the solid-state material .
Derivative Development
The development of derivatives from 5-Nitro-1H- triazole-3-carboxylic acid represents an active area of research:
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Ester derivatives, particularly methyl esters similar to methyl 1H-1,2,4-triazole-3-carboxylate, could offer improved properties for specific applications .
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Exploration of coordination compounds with various metal ions, which could lead to materials with interesting magnetic, catalytic, or optical properties .
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Investigation of amino derivatives as alternatives to nitro compounds, potentially offering different biological activity profiles with reduced toxicity concerns .
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